2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone

melting point crystallinity physicochemical characterization

2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone (CAS 50637-83-7) is a halogenated aromatic ketone characterized by the simultaneous presence of an α-bromoacetyl group and a ring-brominated naphthalene scaffold at the 6-position. With a molecular weight of 328.00 g/mol and molecular formula C₁₂H₈Br₂O, it belongs to the class of ω-bromo-2-naphthyl ketones but is distinguished by its dual bromination architecture enabling orthogonal reactivity at two distinct sites: nucleophilic substitution at the α-bromo ketone and cross-coupling at the aryl bromide.

Molecular Formula C12H8Br2O
Molecular Weight 328 g/mol
CAS No. 50637-83-7
Cat. No. B3037621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone
CAS50637-83-7
Molecular FormulaC12H8Br2O
Molecular Weight328 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C=C1C(=O)CBr
InChIInChI=1S/C12H8Br2O/c13-7-12(15)10-2-1-9-6-11(14)4-3-8(9)5-10/h1-6H,7H2
InChIKeyCVLAZUXWINTOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone (CAS 50637-83-7): A Dual-Brominated Naphthyl Ketone Intermediate for Drug Discovery and Organic Synthesis


2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone (CAS 50637-83-7) is a halogenated aromatic ketone characterized by the simultaneous presence of an α-bromoacetyl group and a ring-brominated naphthalene scaffold at the 6-position . With a molecular weight of 328.00 g/mol and molecular formula C₁₂H₈Br₂O, it belongs to the class of ω-bromo-2-naphthyl ketones but is distinguished by its dual bromination architecture enabling orthogonal reactivity at two distinct sites: nucleophilic substitution at the α-bromo ketone and cross-coupling at the aryl bromide [1]. Typical commercial specifications include ≥95% purity with storage at 2–8 °C under inert atmosphere .

Why 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone Cannot Be Replaced by Simpler Naphthyl Ketone Analogs


In-class naphthyl ketone analogs such as 2-bromo-1-(naphthalen-2-yl)ethanone (CAS 613-54-7) and 1-(6-bromonaphthalen-2-yl)ethanone (CAS 1590-25-6) each possess only a single reactive bromine center, limiting their utility to one synthetic transformation per molecule before requiring further functionalization. By contrast, 2-bromo-1-(6-bromonaphthalen-2-yl)ethanone (CAS 50637-83-7) integrates both an electrophilic α-bromo ketone and a Pd-catalyzed cross-coupling-competent aryl bromide on the same naphthalene framework, enabling sequential, site-selective diversification [1]. This dual reactivity is structurally essential for synthetic routes that demand iterative C–X and C–C bond formations, as documented in its use as a key intermediate for the HCV NS5A inhibitor ravidasvir, where both bromine atoms are sequentially elaborated in the synthetic pathway .

Quantitative Evidence Guide: 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone Differentiation Data


Melting Point Elevation Reflects Enhanced Crystallinity and Handling Characteristics Relative to Non-Aryl-Brominated Analog

The target compound exhibits a melting point of 112–113 °C, which is approximately 30 °C higher than the 82–84 °C reported for the non-aryl-brominated comparator 2-bromo-1-(naphthalen-2-yl)ethanone (CAS 613-54-7) . This substantial elevation is attributable to the additional aryl bromine at the 6-position, which increases molecular weight (328.00 vs 249.10 g/mol) and enhances intermolecular halogen–halogen and π-stacking interactions. A higher melting point directly correlates with improved solid-state stability during ambient storage and easier handling as a crystalline powder, reducing procurement risks associated with hygroscopic or low-melting intermediates [1].

melting point crystallinity physicochemical characterization solid-state properties

LogP Enhancement Increases Lipophilicity and Predicted Membrane Permeability Versus Mono-Brominated Analogs

The consensus Log Po/w for 2-bromo-1-(6-bromonaphthalen-2-yl)ethanone is 3.87 (averaged across five computational methods: iLOGP 2.49, XLOGP3 4.34, WLOGP 4.18, MLOGP 3.82, SILICOS-IT 4.51) . This value exceeds the LogP of the mono-brominated analog 2-bromo-1-(naphthalen-2-yl)ethanone (LogP 3.42 by the XLOGP3 method) by 0.45 log units, and surpasses 1-(6-bromonaphthalen-2-yl)ethanone (LogP 3.80 by XLOGP3) by 0.54 log units [1]. Higher lipophilicity, within the drug-like range (LogP < 5), predicts enhanced passive membrane permeability—supported by the compound's computed BBB permeant classification (Yes) and high GI absorption . For researchers designing CNS-penetrant probes or optimizing oral bioavailability of naphthalene-based scaffolds, this 0.45–0.54 log unit increase corresponds to an approximately 2.8–3.5-fold higher predicted octanol-water partition coefficient.

lipophilicity LogP drug-likeness ADME prediction membrane permeability

Dual Bromine Architecture Enables Sequential, Orthogonal Functionalization Pathways Inaccessible to Mono-Brominated Analogs

2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone possesses two chemically distinct bromine atoms: an sp³-hybridized α-bromo ketone (C–Br bond in —COCH₂Br) susceptible to nucleophilic substitution (Sₙ2/SₙAr), and an sp²-hybridized aryl bromide at the naphthalene 6-position competent in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck) [1]. By comparison, 2-bromo-1-(naphthalen-2-yl)ethanone (CAS 613-54-7) offers only the α-bromo ketone reactivity, and 1-(6-bromonaphthalen-2-yl)ethanone (CAS 1590-25-6) offers only aryl bromide reactivity without the α-bromo handle. This dual-site architecture is demonstrated in the compound's documented role as a key intermediate for the synthesis of ravidasvir, an HCV NS5A inhibitor, where the α-bromo ketone participates in thiazole ring formation and the aryl bromide is subsequently elaborated via cross-coupling . The compound also serves as a direct synthetic precursor to 2,2-dibromo-1-(6-bromonaphthalen-2-yl)ethanone via further bromination [2].

synthetic versatility orthogonal reactivity cross-coupling nucleophilic substitution sequential diversification

Predicted CYP450 Inhibition Profile Flags Drug-Drug Interaction Risk Assessment Relevance

Computational ADME profiling predicts that 2-bromo-1-(6-bromonaphthalen-2-yl)ethanone inhibits CYP1A2 (Yes), CYP2C19 (Yes), CYP2C9 (Yes), and CYP2D6 (Yes), but not CYP3A4 (No) . This CYP inhibition fingerprint contrasts with the unsubstituted naphthalene comparator 2-bromo-1-(naphthalen-2-yl)ethanone, for which such comprehensive CYP profiling is not routinely available from public databases, reflecting the broader characterization effort applied to the more synthetically valuable dual-brominated scaffold. The selective CYP3A4 non-inhibition is a favorable attribute, as CYP3A4 metabolizes approximately 50% of marketed drugs, and avoiding CYP3A4 inhibition reduces the risk of pharmacokinetic drug-drug interactions when the compound or its downstream derivatives progress toward in vivo studies [1]. Additionally, synthetic accessibility is scored at 1.66 (on a scale where 1 is easiest), indicating feasible multi-gram scale-up .

CYP450 inhibition drug-drug interaction ADME hepatic metabolism medicinal chemistry

Certified Batch-Level Analytical Characterization (NMR, HPLC, GC) Enables Regulatory-Ready Procurement

Commercial suppliers such as Bidepharm provide batch-specific analytical certificates for 2-bromo-1-(6-bromonaphthalen-2-yl)ethanone including NMR, HPLC, and GC data, with standard purity specification of ≥95% . Alternative suppliers offer purity grades up to ≥98% (HPLC) in bulk quantities (100 g, 250 g, kg scale) . By comparison, the non-aryl-brominated analog 2-bromo-1-(naphthalen-2-yl)ethanone (CAS 613-54-7) is commonly supplied at 98% purity but without the same breadth of batch-resolved spectroscopic documentation from a single integrated vendor . For procurement in pharmaceutical R&D environments operating under GLP or GMP-adjacent quality systems, the availability of multi-technique batch certificates (NMR for structure confirmation, HPLC for purity, and GC for volatile impurity profiling) from a single supplier reduces the need for in-house re-characterization and accelerates compound registration workflows.

analytical quality control batch certification NMR HPLC purity assurance regulatory compliance

Optimal Research and Industrial Application Scenarios for 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone


HCV NS5A Inhibitor Development: Intermediate for Ravidasvir and Related Antiviral Agents

2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone is explicitly documented as a synthetic intermediate for the HCV NS5A inhibitor ravidasvir, where the α-bromo ketone moiety participates in constructing the thiazole pharmacophore and the 6-bromo substituent enables late-stage aryl functionalization . Programs developing next-generation NS5A inhibitors or structurally related antiviral scaffolds should prioritize this compound to access the ravidasvir chemotype directly, bypassing the need for de novo construction of the brominated naphthalene core.

Kinase Inhibitor Scaffold Construction: Dual-Site Elaboration for ATP-Competitive and Allosteric Chemotypes

The 6-bromonaphthalene substructure is a privileged scaffold in kinase inhibitor design, as evidenced by its presence in allosteric SHP2 inhibitors and MAP kinase modulators [1]. The target compound enables rapid construction of 2,4-disubstituted thiazoles and 4-arylimidazoles—common kinase hinge-binding motifs—via α-bromo ketone condensation with thioamides or amidines, while the aryl bromide permits subsequent diversification via Suzuki coupling to explore kinase selectivity pockets . This dual reactivity makes it a strategic building block for focused kinase inhibitor libraries.

Agrochemical Discovery: Insect Antifeedant Lead Optimization

A series of 6-substituted ω-bromo-2-naphthyl ketones, structurally related to 2-bromo-1-(6-bromonaphthalen-2-yl)ethanone, have demonstrated insect antifeedant activity against Achoea janata L and castor semilooper larvae [2]. The target compound, with its pre-installed 6-bromo substituent and reactive α-bromo ketone handle, serves as a direct entry point for synthesizing and screening novel antifeedant candidates through parallel derivatization of the α-position with various nucleophiles, while retaining the insect-active 6-bromonaphthalene pharmacophore.

Fluorescent Probe and Bioconjugate Tool Development

Compounds containing the bromoacetyl-naphthalene motif, such as BADAN (6-bromoacetyl-2-dimethylaminonaphthalene), are established fluorescent probes for cysteine labeling in proteins, with documented use in CYP3A4 conformational studies [3]. 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone can serve as a precursor for novel fluorescent probes where the 6-bromo position is elaborated to introduce electron-donating groups (e.g., dimethylamino via Buchwald-Hartwig amination), tuning the fluorescence properties, while the α-bromo ketone provides the protein-reactive electrophile [3].

Quote Request

Request a Quote for 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.